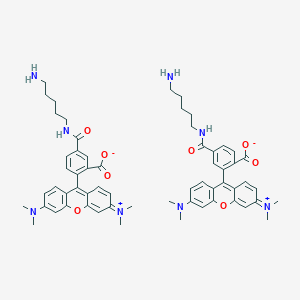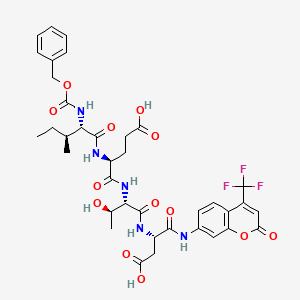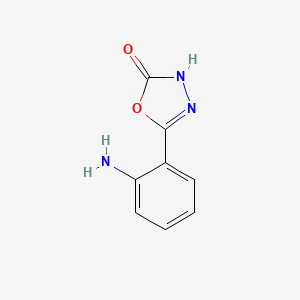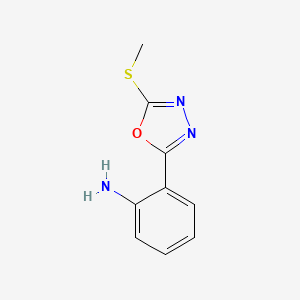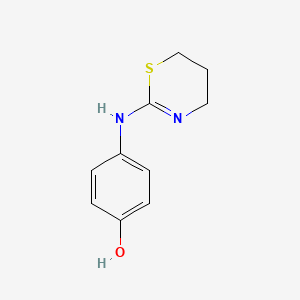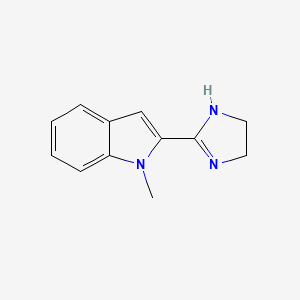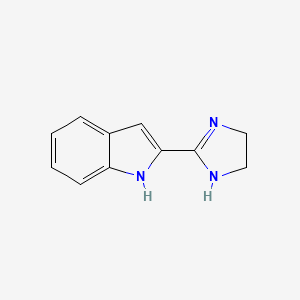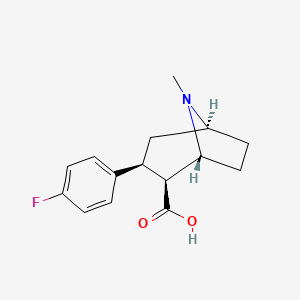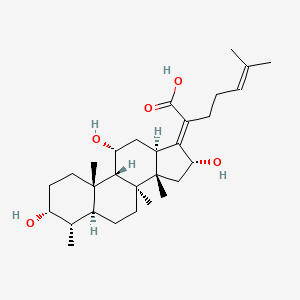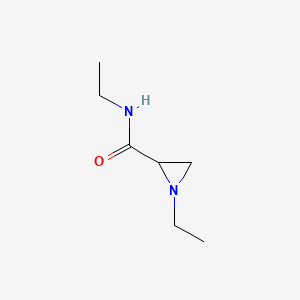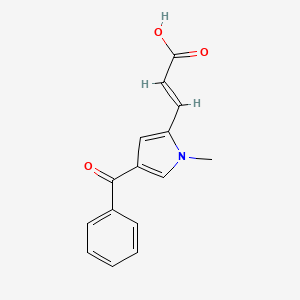
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid” is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.28 . It’s intended for research use only .
Molecular Structure Analysis
The molecular structure of “3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid” can be represented by the SMILES stringCN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
“3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid” is a solid compound . Its molecular weight is 255.28, and its molecular formula is C15H13NO3 .Wissenschaftliche Forschungsanwendungen
- Design of Synthetic Porphyrinoids : 2,2’-Bipyrroles are extensively employed for the design of many synthetic porphyrinoids .
- Anion Binding Agents : They are used as anion binding agents .
- Ion Chemosensors : They are used as ion chemosensors .
- Antitumor Agents : They are used as antitumor agents .
- Photosensitizers for Photodynamic Therapy (PDT) : They are used as photosensitizers for the photodynamic therapy .
- Conducting Polymers : They are used for conducting polymers .
Each of these applications involves different experimental procedures and results, and the specific details would depend on the exact nature of the research being conducted.
- Design of Synthetic Porphyrinoids : 2,2’-Bipyrroles are extensively employed for the design of many synthetic porphyrinoids .
- Anion Binding Agents : They are used as anion binding agents .
- Ion Chemosensors : They are used as ion chemosensors .
- Antitumor Agents : They are used as antitumor agents .
- Photosensitizers for Photodynamic Therapy (PDT) : They are used as photosensitizers for the photodynamic therapy .
- Conducting Polymers : They are used for conducting polymers .
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-10-12(9-13(16)7-8-14(17)18)15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMSWHXFUXDFN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


